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Abstract
(RS)-Carbocisteine, a mucolytic agent with a rich history spanning over seven decades,

continues to be a subject of significant scientific interest. First described in 1951 and introduced

into medical practice in 1960, its primary application is in the management of respiratory

disorders characterized by excessive or viscous mucus.[1] This technical guide provides an in-

depth exploration of the discovery, synthesis, multifaceted mechanism of action,

pharmacokinetic profile, and clinical efficacy of (RS)-Carbocisteine. Beyond its well-

established mucoregulatory effects, this document delves into its more recently elucidated anti-

inflammatory and antioxidant properties, mediated through complex signaling pathways.

Detailed experimental protocols for its synthesis and key mechanistic assays are provided,

alongside a comprehensive compilation of quantitative data to serve as a valuable resource for

researchers and drug development professionals.

Discovery and History
The journey of (RS)-Carbocisteine, chemically known as S-Carboxymethyl-L-cysteine, began

in the mid-20th century. It was first described in the scientific literature in 1951, and its

therapeutic potential was realized with its introduction into medical use in 1960.[1] The

development of carbocisteine was part of a broader effort in respiratory pharmacology to
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identify agents that could effectively manage the problematic mucus hypersecretion seen in

chronic respiratory diseases.[2][3][4] Unlike N-acetylcysteine, another prominent mucolytic,

carbocisteine is a blocked thiol derivative of L-cysteine, a structural difference that dictates its

unique mechanism of action.[5]

Synthesis of (RS)-Carbocisteine
The principal method for the synthesis of (RS)-Carbocisteine is through the alkylation of L-

cysteine with chloroacetic acid.[1] This nucleophilic substitution reaction targets the thiol group

of cysteine.

General Reaction Scheme
The synthesis involves the reaction of L-cysteine with chloroacetic acid in an alkaline medium.

The reaction can be represented as follows:

HS-CH₂-CH(NH₂)-COOH + Cl-CH₂-COOH → HOOC-CH₂-S-CH₂-CH(NH₂)-COOH + HCl

Detailed Experimental Protocol
The following protocol is a synthesized representation from various patented methods for the

preparation of (RS)-Carbocisteine:

Materials:

L-cystine

Zinc powder

Monochloroacetic acid

Hydrochloric acid

Sodium hydroxide solution (42%)

Distilled water

Procedure:
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Reduction of L-cystine: In a reaction vessel, add 1 part L-cystine to a solution containing 1-2

equivalents of monochloroacetic acid and 4 parts of water.[6]

Add 1.5-2.5 equivalents of a strong acid, such as hydrochloric acid, to the mixture.[6]

At approximately 30°C, introduce 0.3-0.6 parts of zinc powder to initiate the reduction of L-

cystine to L-cysteine.[6]

Heat the mixture to 50-80°C and stir vigorously for 1 hour to ensure complete reduction.[6]

Carboxymethylation: After the reduction is complete, cool the reaction mixture to room

temperature (below 30°C).[6]

Slowly add 4-4.5 equivalents of a 42% sodium hydroxide solution over 1.5-2 hours,

maintaining the temperature below 30°C, to adjust the pH to the alkaline range (pH 8-12),

which facilitates the carboxymethylation reaction.[6][7]

Crystallization and Purification: After the carboxymethylation, adjust the pH to 2.5-3.0 with

hydrochloric acid to precipitate the crude (RS)-Carbocisteine.[4]

Cool the mixture to 20-35°C and filter the precipitate. Wash the crude product with water.[4]

For further purification, the crude product can be recrystallized. Dissolve the crude product in

purified water (6-7 times its volume) by heating to approximately 50-55°C.[4]

Adjust the pH to around 2.30 with sodium hydroxide to induce crystallization.[4]

Cool the solution to 20-30°C, filter the purified crystals, and dry them.[4]

Physicochemical Properties
A summary of the key physicochemical properties of (RS)-Carbocisteine is presented in the

table below.
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Property Value Reference

Molecular Formula C₅H₉NO₄S [1][8]

Molecular Weight 179.19 g/mol [1][8]

Appearance White crystalline powder [1]

Melting Point 204-207 °C [1]

208-213 °C (decomposes) [9][10]

Solubility

Practically insoluble in water,

alcohol, and ether. Soluble in

dilute mineral acids and alkali

hydroxides.

Soluble in cold water. [9]

pKa
Data not consistently available

in searched literature

LogP -3.1 [11]

Mechanism of Action
(RS)-Carbocisteine exerts its therapeutic effects through a combination of mucoregulatory,

anti-inflammatory, and antioxidant mechanisms.

Mucoregulatory Action
The primary and most well-known action of carbocisteine is its ability to regulate mucus

viscosity. It is believed to restore the equilibrium between sialomucins and fucomucins, two key

glycoproteins that determine the viscoelastic properties of bronchial mucus.[11] This is likely

achieved through the intracellular stimulation of the enzyme sialyl transferase.[11] By

normalizing the balance of these mucins, carbocisteine reduces the viscosity of the mucus,

making it easier to expectorate.[11] Studies have shown that carbocisteine can reduce goblet

cell hyperplasia, a common feature in chronic respiratory diseases.

Anti-inflammatory and Antioxidant Effects
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Beyond its mucoregulatory properties, carbocisteine exhibits significant anti-inflammatory and

antioxidant activities. These effects are mediated through its influence on key intracellular

signaling pathways.

Inhibition of NF-κB and ERK1/2 MAPK Signaling: Carbocisteine has been shown to suppress

inflammation induced by stimuli like TNF-α by inhibiting the phosphorylation of NF-κB p65

and ERK1/2 MAPK.[12][13][14] This leads to a reduction in the production of pro-

inflammatory cytokines such as IL-6 and IL-8.[12][14]

Activation of the PI3K/Akt/Nrf2 Pathway: Carbocisteine can activate the Protein Kinase B

(Akt) signaling pathway, which is suggested to contribute to its antioxidant effects and the

prevention of lung cell apoptosis.[11][15] This activation can also lead to the induction of the

transcription factor Nrf2, which plays a crucial role in the antioxidant response.

The interplay of these mechanisms is illustrated in the following diagrams:

graph "Carbocisteine_Anti_inflammatory_Pathway" { layout=dot; rankdir="TB"; node
[shape=box, style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal,
color="#202124"];

// Nodes TNFa [label="TNF-α", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Carbocisteine

[label="(RS)-Carbocisteine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; IKK [label="IKK",

fillcolor="#FBBC05", fontcolor="#202124"]; IkBa [label="IκBα", fillcolor="#FBBC05",

fontcolor="#202124"]; NFkB [label="NF-κB (p65/p50)", fillcolor="#FBBC05",

fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; pERK

[label="p-ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; pNFkB [label="p-NF-κB

(p65/p50)\n(Nuclear Translocation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines

[label="Pro-inflammatory Cytokines\n(IL-6, IL-8)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TNFa -> IKK [label="Activates"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB

[label="Inhibits"]; IKK -> IkBa [label="Degradation of IκBα"]; NFkB -> pNFkB; TNFa -> ERK

[label="Activates"]; ERK -> pERK; pNFkB -> Cytokines [label="Upregulates Transcription"];

pERK -> Cytokines [label="Upregulates Transcription"]; Carbocisteine -> IKK [label="Inhibits",

style=dashed, color="#EA4335"]; Carbocisteine -> ERK [label="Inhibits", style=dashed,

color="#EA4335"];

// Graph attributes graph [bgcolor="#F1F3F4"]; }
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Caption: Carbocisteine's anti-inflammatory mechanism via NF-κB and ERK1/2 inhibition. graph
"Carbocisteine_Antioxidant_Pathway" { layout=dot; rankdir="TB"; node [shape=box,
style=filled, fontname="Arial", fontsize=10]; edge [arrowhead=normal, color="#202124"];

// Nodes OxidativeStress [label="Oxidative Stress\n(e.g., H₂O₂)", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; Carbocisteine [label="(RS)-Carbocisteine", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Akt

[label="Akt", fillcolor="#FBBC05", fontcolor="#202124"]; pAkt [label="p-Akt",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Nrf2 [label="Nrf2", fillcolor="#FBBC05",

fontcolor="#202124"]; ARE [label="Antioxidant Response Element (ARE)", fillcolor="#34A853",

fontcolor="#FFFFFF"]; AntioxidantEnzymes [label="Antioxidant Enzymes\n(e.g., HO-1)",

fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335",

fontcolor="#FFFFFF"];

// Edges OxidativeStress -> PI3K [label="Activates"]; Carbocisteine -> PI3K [label="Activates",

style=dashed, color="#34A853"]; PI3K -> Akt [label="Activates"]; Akt -> pAkt; pAkt -> Nrf2

[label="Activates"]; Nrf2 -> ARE [label="Translocates to Nucleus and Binds"]; ARE ->

AntioxidantEnzymes [label="Upregulates Transcription"]; pAkt -> Apoptosis [label="Inhibits",

style=dashed, color="#EA4335"];

// Graph attributes graph [bgcolor="#F1F3F4"]; }

Caption: Carbocisteine's antioxidant mechanism via the PI3K/Akt/Nrf2 pathway.

Pharmacokinetics
(RS)-Carbocisteine is rapidly absorbed from the gastrointestinal tract following oral

administration. A summary of its pharmacokinetic parameters is provided below.
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Parameter Value Reference(s)

Time to Peak Plasma

Concentration (Tmax)
1.0 - 2.3 hours [16][17][18][19]

Peak Plasma Concentration

(Cmax)

5.6 - 8.27 µg/mL (for 750 mg

dose)
[16][17][19][20]

~13.0 µg/mL (for 1000 mg

dose)
[17]

Bioavailability <10% [1]

Elimination Half-life (t½) 1.33 - 1.87 hours [16][17][18][19]

Volume of Distribution (Vd) ~60 - 105.2 L [17][18]

Metabolism
Acetylation, decarboxylation,

and sulfoxidation
[15]

Excretion Primarily renal [1]

Clinical Efficacy
The clinical utility of (RS)-Carbocisteine has been demonstrated in various respiratory

conditions, most notably in Chronic Obstructive Pulmonary Disease (COPD).

Effect on COPD Exacerbations
One of the most significant clinical benefits of long-term carbocisteine therapy is the reduction

in the frequency of exacerbations in patients with COPD. The PEACE (Placebo-controlled

study on the Efficacy of carbocisteine in prevention of Acute exacerbation of COPD) study, a

large-scale, randomized, placebo-controlled trial, found that carbocisteine (1500 mg/day)

significantly reduced the annual exacerbation rate compared to placebo.[21][22] A meta-

analysis of four studies involving 1,357 patients showed a decrease in the risk of the total

number of exacerbations with carbocisteine compared to placebo.[23][24]

Impact on Quality of Life and Lung Function
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The PEACE study also demonstrated an improvement in the quality of life of patients with

COPD, as measured by the St. George's Respiratory Questionnaire (SGRQ).[22] The meta-

analysis by Zeng et al. (2017) also found that carbocisteine could improve the quality of life.[23]

[24] However, the effect of carbocisteine on lung function, as measured by the forced expiratory

volume in one second (FEV1), has been less consistent, with some studies showing no

significant improvement.[23][24][25]

Clinical Trial / Meta-
analysis

Key Findings Reference

PEACE Study (Zheng et al.,

2008)

Significantly reduced the

annual rate of COPD

exacerbations. Improved

quality of life (SGRQ score).

[21][22]

Meta-analysis (Zeng et al.,

2017)

Decreased risk of total

exacerbations (-0.43 per

patient-year). Improved quality

of life (-6.29 on SGRQ). No

significant difference in FEV1.

[23][24]

Recent Trial (Mild-to-Moderate

COPD)

No significant reduction in the

annual rate of total

exacerbations. No significant

difference in FEV1 change.

[25]

Experimental Protocols for Mechanistic Studies
NF-κB Luciferase Reporter Assay
This assay is used to quantify the effect of carbocisteine on NF-κB transcriptional activity.

Workflow:

digraph "NFkB_Luciferase_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box,
style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#202124"]; edge
[arrowhead=normal, color="#202124"];

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pubmed.ncbi.nlm.nih.gov/18555912/
https://www.researchgate.net/publication/318868640_Effect_of_carbocisteine_on_patients_with_COPD_A_systematic_review_and_meta-analysis
https://pubmed.ncbi.nlm.nih.gov/28814855/
https://www.researchgate.net/publication/318868640_Effect_of_carbocisteine_on_patients_with_COPD_A_systematic_review_and_meta-analysis
https://pubmed.ncbi.nlm.nih.gov/28814855/
https://pubmed.ncbi.nlm.nih.gov/40000348/
https://www.researchgate.net/publication/5300692_Effect_of_carbocisteine_on_acute_exacerbation_of_chronic_obstructive_pulmonary_disease_PEACE_Study_a_randomised_placebo-controlled_study
https://pubmed.ncbi.nlm.nih.gov/18555912/
https://www.researchgate.net/publication/318868640_Effect_of_carbocisteine_on_patients_with_COPD_A_systematic_review_and_meta-analysis
https://pubmed.ncbi.nlm.nih.gov/28814855/
https://pubmed.ncbi.nlm.nih.gov/40000348/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b549337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


// Nodes Seed [label="1. Seed HEK293T cells stably expressing\nNF-κB-luciferase reporter

construct"]; Transfect [label="2. (Optional) Transiently transfect cells"]; Treat_Carbo [label="3.

Treat cells with varying concentrations\nof (RS)-Carbocisteine (e.g., 24 hours)"]; Stimulate

[label="4. Stimulate cells with an NF-κB activator\n(e.g., TNF-α, 10 ng/mL for 30 min - 6

hours)"]; Lyse [label="5. Lyse the cells"]; Assay [label="6. Add luciferase assay reagent"];

Measure [label="7. Measure luminescence using a luminometer"];

// Edges Seed -> Transfect; Transfect -> Treat_Carbo; Treat_Carbo -> Stimulate; Stimulate ->

Lyse; Lyse -> Assay; Assay -> Measure; }

Caption: Workflow for an NF-κB luciferase reporter assay.

Detailed Steps:

Cell Culture: HEK293T cells, stably transfected with an NF-κB-responsive luciferase reporter

gene, are cultured in 96-well plates.[12]

Treatment: The cells are pre-treated with various concentrations of (RS)-Carbocisteine for a

specified period (e.g., 24 hours).[12]

Stimulation: Following pre-treatment, the cells are stimulated with a known NF-κB activator,

such as TNF-α (e.g., 10 ng/mL), for a short duration (e.g., 30 minutes to 6 hours).[12][26]

Lysis: The cells are washed and then lysed using a passive lysis buffer.[27]

Luciferase Assay: The cell lysate is transferred to an opaque assay plate, and a luciferase

assay reagent containing luciferin is added.

Measurement: The luminescence, which is proportional to the luciferase activity and thus

NF-κB transcriptional activity, is measured using a luminometer.[28]

Sialyltransferase Activity Assay
This assay can be used to investigate the effect of carbocisteine on the activity of

sialyltransferase, a key enzyme in its mucoregulatory mechanism.

Principle: The assay measures the transfer of a radiolabeled sialic acid from a donor substrate

(e.g., CMP-[¹⁴C]NeuAc) to an acceptor glycoprotein.
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Detailed Steps:

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM MES

buffer, pH 6.0), MgCl₂, a detergent (e.g., Triton CF-54), the acceptor glycoprotein (e.g.,

asialofetuin), and the enzyme source (cell lysate or purified enzyme).[29][30][31]

Initiation: Initiate the reaction by adding the radiolabeled donor substrate, CMP-[¹⁴C]NeuAc.

[30]

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 3-20 hours).[30]

[31]

Termination and Separation: Terminate the reaction and separate the radiolabeled

glycoprotein product from the unreacted CMP-[¹⁴C]NeuAc using methods such as SDS-

PAGE followed by autoradiography or by column chromatography (e.g., Sephadex G-50).

Quantification: Quantify the amount of radioactivity incorporated into the glycoprotein, which

is a measure of the sialyltransferase activity.

Conclusion
(RS)-Carbocisteine is a well-established therapeutic agent with a multifaceted mechanism of

action that extends beyond its initial classification as a simple mucolytic. Its ability to not only

regulate mucus viscosity but also to exert anti-inflammatory and antioxidant effects through the

modulation of key signaling pathways underscores its continued relevance in the management

of chronic respiratory diseases. This technical guide, by consolidating historical, chemical,

pharmacological, and clinical data, aims to provide a comprehensive resource for the scientific

community to foster further research and development in this area. The provided experimental

protocols and structured data tables are intended to facilitate these future investigations into

the full therapeutic potential of (RS)-Carbocisteine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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